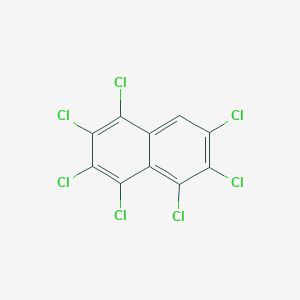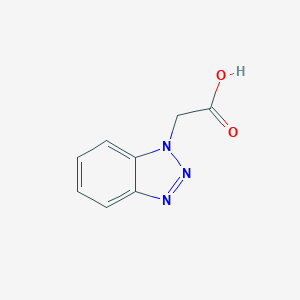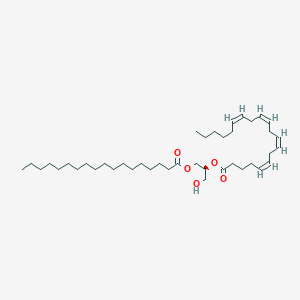
4-Pyrimidin-2-yl-but-3-yn-1-ol
Descripción general
Descripción
4-(2-Pyrimidinyl)-3-butynol is an organic compound that features a pyrimidine ring attached to a butynol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the butynol group introduces an alkyne functionality, making this compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrimidinyl)-3-butynol typically involves the coupling of a pyrimidine derivative with a butynol precursor. One common method includes the reaction of 2-chloropyrimidine with propargyl alcohol under basic conditions. The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(2-Pyrimidinyl)-3-butynol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Pyrimidinyl)-3-butynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(2-pyrimidinyl)-3-butynone.
Reduction: Formation of 4-(2-pyrimidinyl)-3-butene or 4-(2-pyrimidinyl)-3-butane.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Pyrimidinyl)-3-butynol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
2-Aminopyrimidine: Shares the pyrimidine core but lacks the butynol group.
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Contains a substituted pyrimidine ring with different functional groups.
Uniqueness: 4-(2-Pyrimidinyl)-3-butynol is unique due to the presence of both the pyrimidine ring and the butynol group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
121356-77-2 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
4-pyrimidin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2 |
Clave InChI |
AKGAWLVXZNQNHO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C#CCCO |
SMILES canónico |
C1=CN=C(N=C1)C#CCCO |
Sinónimos |
3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














